Tert-butyl (2-methyloxazol-5-yl)carbamate
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Overview
Description
Tert-butyl (2-methyloxazol-5-yl)carbamate is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol . It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-methyloxazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-methyloxazole under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-methyloxazol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbamate derivatives .
Scientific Research Applications
Tert-butyl (2-methyloxazol-5-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a protecting group for amines in peptide synthesis.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl (2-methyloxazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl carbamate
- 2-methyloxazole
- N-Boc-protected amines
Uniqueness
Tert-butyl (2-methyloxazol-5-yl)carbamate is unique due to its combination of the tert-butyl carbamate and 2-methyloxazole moieties. This structure imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and versatility .
Properties
IUPAC Name |
tert-butyl N-(2-methyl-1,3-oxazol-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6-10-5-7(13-6)11-8(12)14-9(2,3)4/h5H,1-4H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSOXRVUVDAUCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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